

potential off-target effects of A 419259 trihydrochloride

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Compound of Interest

Compound Name: A 419259 trihydrochloride

Cat. No.: B560143

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Technical Support Center: A-419259 Trihydrochloride

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of A-419259 trihydrochloride. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of A-419259 trihydrochloride?

A-419259 is a potent, second-generation pyrrolo-pyrimidine inhibitor of the Src family of kinases (SFKs).^{[1][2][3]} It demonstrates high affinity for key members of this family, making it a valuable tool for studying SFK signaling.

Q2: What are the known on-target inhibitory concentrations for A-419259?

A-419259 exhibits low nanomolar potency against several Src family kinases. The half-maximal inhibitory concentrations (IC50) are as follows:

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| Lck | <3 |
| Lyn | <3 |
| Src | 9 |
| Hck | 11.26 |

Q3: What is known about the broader selectivity and off-target profile of A-419259?

A-419259 is considered a relatively selective inhibitor for the Src family of kinases.^{[1][2]} Studies have shown its selectivity over other kinases such as c-Abl and Protein Kinase C (PKC).^{[4][5]}

A KINOMEScan analysis revealed that at a concentration of 1.0 μ M, A-419259 interacted with only 19 kinase domains out of a panel of 468 tested, indicating a narrow off-target profile at this concentration.^[6] However, the specific identities of these 19 kinases are not publicly available in the reviewed literature.

Q4: What are the potential downstream signaling pathways affected by A-419259?

By inhibiting Src family kinases, A-419259 can modulate various downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Notably, it has been shown to suppress the activation of Signal Transducer and Activator of Transcription 5 (Stat5) and the Extracellular signal-regulated kinase (Erk) pathway in Bcr-Abl positive leukemia cells.^[7]

Q5: In which cellular models has the activity of A-419259 been characterized?

A-419259 has been shown to block proliferation and induce apoptosis in Chronic Myelogenous Leukemia (CML) cell lines, such as K-562 and Meg-01.^{[1][3][8]} It also inhibits the proliferation of DAGM/Bcr-Abl cells.^{[1][8]}

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |
|---|---|--|
| Unexpected cellular phenotype not consistent with Src family kinase inhibition. | Off-target effect: A-419259 may be interacting with other kinases or proteins within the cell, leading to the observed phenotype. | <p>1. Perform a kinase inhibitor selectivity profiling assay: Use a commercial service (e.g., KINOMEScan) to screen A-419259 against a broad panel of kinases to identify potential off-targets at your experimental concentration.</p> <p>2. Validate off-targets: Confirm any identified off-target interactions with in-house biochemical or cell-based assays.</p> <p>3. Use a structurally distinct SFK inhibitor: Compare the phenotype with that induced by another SFK inhibitor with a different chemical scaffold to see if the effect is target-specific.</p> |
| Variability in experimental results between batches of A-419259. | Compound integrity and handling: Degradation or improper storage of the compound can lead to inconsistent activity. | <p>1. Ensure proper storage: Store A-419259 trihydrochloride as a solid at -20°C, protected from light and moisture.</p> <p>2. Prepare fresh stock solutions: Dissolve the compound in an appropriate solvent (e.g., DMSO) and aliquot for single use to avoid repeated freeze-thaw cycles.</p> <p>3. Confirm compound identity and purity: If variability persists, consider analytical validation of the compound's integrity.</p> |

| | | |
|---|--|--|
| Lower than expected potency in cell-based assays. | Cellular permeability or efflux: The compound may have poor cell membrane permeability or be actively transported out of the cells by efflux pumps. | 1. Increase incubation time: Allow for longer exposure of the cells to the compound.2. Use efflux pump inhibitors: Co-treatment with known inhibitors of ABC transporters (e.g., verapamil) may increase the intracellular concentration of A-419259. |
| Inconsistent results in in vitro kinase assays. | Assay conditions: Factors such as ATP concentration, substrate choice, and enzyme purity can significantly impact the measured IC50 values. | 1. Standardize assay conditions: Ensure consistent ATP concentration (often at the K_m for the kinase), substrate concentration, and buffer composition across all experiments.2. Use high-quality reagents: Use purified, active kinases and high-purity substrates.3. Include appropriate controls: Always include positive (known inhibitor) and negative (vehicle) controls. |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a general framework for assessing the inhibitory activity of A-419259 against a target kinase.

Materials:

- Purified active kinase (e.g., Src, Lck, Lyn)
- Kinase-specific substrate (e.g., a peptide containing a tyrosine residue)

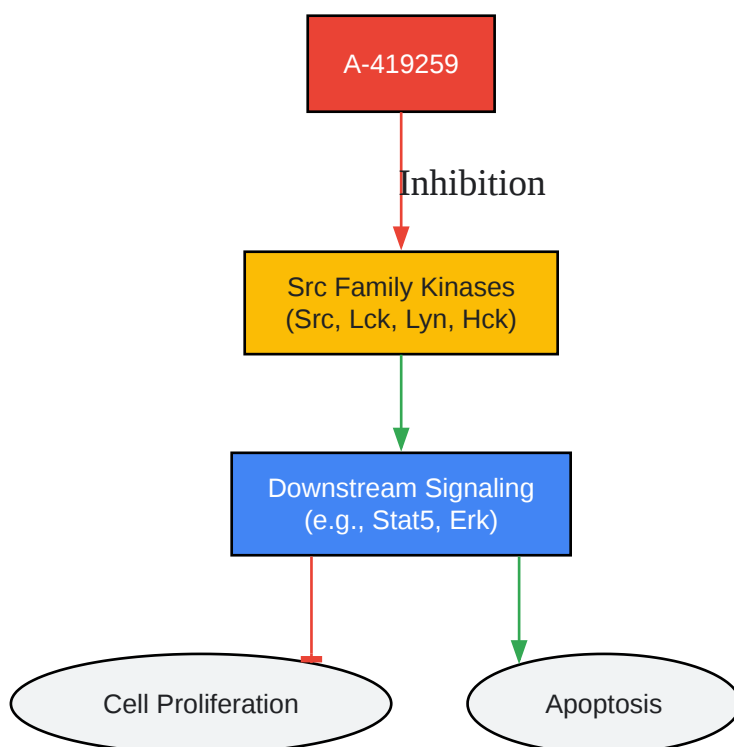
- A-419259 trihydrochloride
- ATP
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Coating buffer (e.g., PBS)
- Blocking buffer (e.g., BSA in PBS)
- Primary antibody (phospho-specific for the substrate)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., H₂SO₄)
- 96-well microplate
- Plate reader

Procedure:

- Plate Coating: Coat the wells of a 96-well plate with the kinase-specific substrate dissolved in coating buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
- Inhibitor Preparation: Prepare serial dilutions of A-419259 in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
- Kinase Reaction:
 - Add the diluted A-419259 or vehicle control to the wells.
 - Add the purified kinase to the wells.

- Initiate the kinase reaction by adding ATP.
- Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
- Washing: Wash the plate three times with wash buffer.
- Primary Antibody Incubation: Add the phospho-specific primary antibody to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Detection: Add TMB substrate and incubate in the dark until a color develops.
- Stop Reaction: Add the stop solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of A-419259 and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations



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Caption: A-419259 inhibits Src family kinases, leading to downstream effects on cell proliferation and apoptosis.

Caption: Troubleshooting workflow for investigating unexpected experimental results with A-419259.

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